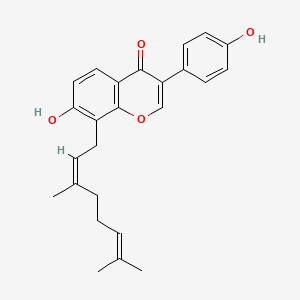

8-Geranyl daidzein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Geranyl daidzein is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by its unique structure, which includes a chromen-4-one backbone with hydroxyphenyl and dimethylocta-dienyl substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Geranyl daidzein typically involves several steps, starting from simpler organic molecules. One common method involves the use of a Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are combined in the presence of a base to form the chromen-4-one structure . The hydroxyphenyl and dimethylocta-dienyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

8-Geranyl daidzein undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one structure to chromanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, chromanols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Geranyl daidzein has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Geranyl daidzein involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the JAK/STAT3 and PI3K/Akt pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Genistein: Another flavonoid with similar antioxidant and anticancer properties.

Kaempferol: Known for its anti-inflammatory and anticancer activities.

Quercetin: A well-studied flavonoid with strong antioxidant properties.

Uniqueness

8-Geranyl daidzein is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of hydroxyphenyl and dimethylocta-dienyl groups enhances its bioactivity and makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

8-Geranyl daidzein is a prenylated isoflavone derived from daidzein, a compound commonly found in soybeans. Its unique structure, characterized by the presence of a geranyl group, enhances its biological activities, making it a subject of interest in various fields, including pharmacology and nutrition. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (CAS Number: 1072940-16-9) features a geranyl group attached to the 8-position of the daidzein molecule. This modification is believed to influence its bioactivity significantly. The structural characteristics confer distinct chemical reactivity and enhance its solubility in biological systems, facilitating its interaction with various molecular targets.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This action is primarily mediated through the donation of hydrogen atoms or electrons, which neutralizes reactive oxygen species (ROS) .

- Anti-inflammatory Activity : this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that it can suppress nuclear factor kappa B (NF-κB) activation, leading to decreased inflammation .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth and inducing apoptosis through modulation of key signaling pathways, including JAK/STAT3 and PI3K/Akt pathways. In vitro studies suggest that it may be effective against various cancer cell lines .

Biological Activity Overview

Case Studies and Research Findings

- Antioxidant Effects : A study demonstrated that this compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress. This suggests its potential role in protecting cells from oxidative damage associated with chronic diseases .

- Anti-inflammatory Mechanism : In an experimental model using macrophages treated with hypertrophic adipocyte secretions, this compound was found to inhibit the secretion of CCL2, a pro-inflammatory chemokine. This indicates its potential for managing obesity-related inflammation .

- Anticancer Potential : Research involving breast cancer cell lines indicated that this compound could inhibit cell growth effectively at low concentrations while inducing apoptosis through the activation of caspases. These findings highlight its potential as a therapeutic agent for hormone-dependent cancers .

Eigenschaften

IUPAC Name |

8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAXKMYOFXPLSV-IDUWFGFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)/C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.